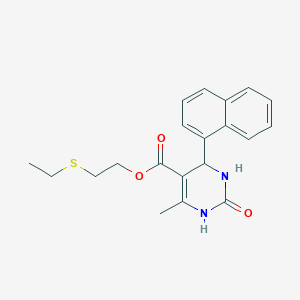![molecular formula C17H21ClN2O3 B5092561 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, commonly known as CAY10594, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAY10594 is a selective inhibitor of the TRPM7 ion channel, which is involved in various physiological processes such as cell proliferation, differentiation, and migration. In
作用机制
CAY10594 exerts its biological effects by selectively inhibiting the TRPM7 ion channel, which is involved in various cellular processes such as magnesium and calcium homeostasis, cell proliferation, differentiation, and migration. The TRPM7 ion channel is also known to play a role in the development and progression of various diseases such as cancer, cardiac hypertrophy, and neurodegenerative diseases. By blocking the TRPM7 ion channel, CAY10594 can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CAY10594 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, CAY10594 has been shown to inhibit the proliferation and migration of cancer cells by blocking the TRPM7 ion channel. In cardiac myocytes, CAY10594 has been shown to attenuate the development of cardiac hypertrophy and heart failure by reducing the influx of calcium ions through the TRPM7 ion channel. Additionally, CAY10594 has been shown to protect against oxidative stress-induced cell death in neuronal cells.
实验室实验的优点和局限性
One of the main advantages of using CAY10594 in lab experiments is its selectivity towards the TRPM7 ion channel, which allows for specific modulation of this channel without affecting other ion channels or cellular processes. Additionally, CAY10594 has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using CAY10594 is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on CAY10594. One potential direction is to investigate the therapeutic potential of CAY10594 in various diseases such as cancer, cardiac hypertrophy, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of CAY10594 on the TRPM7 ion channel and its downstream signaling pathways. Furthermore, the development of more selective and potent TRPM7 inhibitors may provide new opportunities for the treatment of various diseases.
合成方法
The synthesis of CAY10594 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with ethylenediamine to form N-(5-chloro-2-methoxyphenyl)ethylenediamine. The final step involves the reaction of N-(5-chloro-2-methoxyphenyl)ethylenediamine with 1-cyclohexene-1-ethanol in the presence of triethylamine to form CAY10594.
科学研究应用
CAY10594 has been used in various scientific research studies to investigate the role of the TRPM7 ion channel in different physiological and pathological conditions. For example, CAY10594 has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo by blocking the TRPM7 ion channel. Additionally, CAY10594 has been used to study the role of TRPM7 in cardiac hypertrophy and heart failure, as well as in neurodegenerative diseases such as Parkinson's disease.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-23-15-8-7-13(18)11-14(15)20-17(22)16(21)19-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBYPVOIDQQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
![4-[(4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)sulfonyl]benzoic acid](/img/structure/B5092494.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5092502.png)
![6-(4-chlorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092510.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5092519.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)

![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

